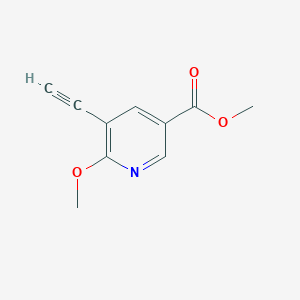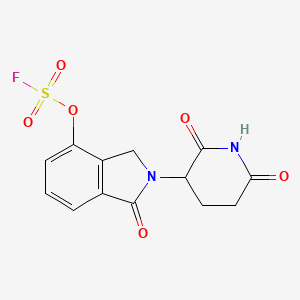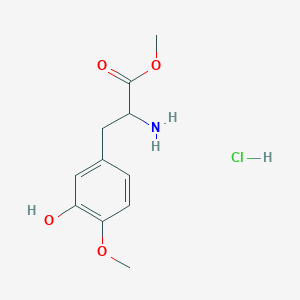![molecular formula C9H21NOSSi B13454768 Sulfinylidene[tris(propan-2-yl)silyl]amine CAS No. 2762957-87-7](/img/structure/B13454768.png)
Sulfinylidene[tris(propan-2-yl)silyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfinylidene[tris(propan-2-yl)silyl]amine is a chemical compound with the molecular formula C12H29NOSi It is characterized by the presence of a sulfinylidene group attached to a tris(propan-2-yl)silyl amine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sulfinylidene[tris(propan-2-yl)silyl]amine typically involves the reaction of tris(propan-2-yl)silyl chloride with a suitable sulfinylidene precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction temperature is often maintained at low to moderate levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfinylidene[tris(propan-2-yl)silyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfinylidene group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sulfinylidene[tris(propan-2-yl)silyl]amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfinylidene-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of sulfinylidene[tris(propan-2-yl)silyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfinylidene group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sulfinylidene[tris(tert-butyl)silyl]amine
- Sulfinylidene[tris(trimethylsilyl)silyl]amine
- Sulfinylidene[tris(phenyl)silyl]amine
Uniqueness
Sulfinylidene[tris(propan-2-yl)silyl]amine is unique due to the presence of the propan-2-yl groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it distinct from other similar compounds that have different alkyl or aryl groups attached to the silyl moiety.
Eigenschaften
CAS-Nummer |
2762957-87-7 |
|---|---|
Molekularformel |
C9H21NOSSi |
Molekulargewicht |
219.42 g/mol |
IUPAC-Name |
tri(propan-2-yl)-(sulfinylamino)silane |
InChI |
InChI=1S/C9H21NOSSi/c1-7(2)13(8(3)4,9(5)6)10-12-11/h7-9H,1-6H3 |
InChI-Schlüssel |
ZJJCFIWQFNLRFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C(C)C)(C(C)C)N=S=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


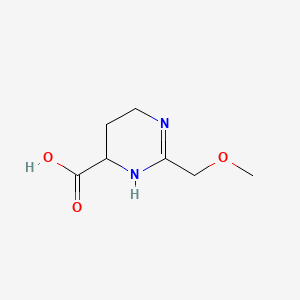

![2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B13454699.png)
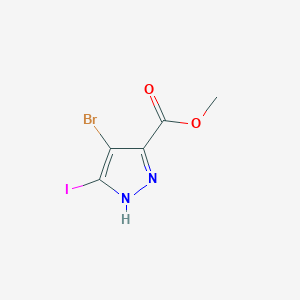
![{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13454714.png)
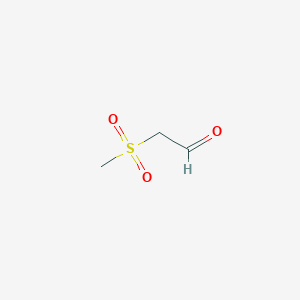
![tert-butyl N-[3-(1-hydroxyethyl)oxetan-3-yl]carbamate](/img/structure/B13454722.png)

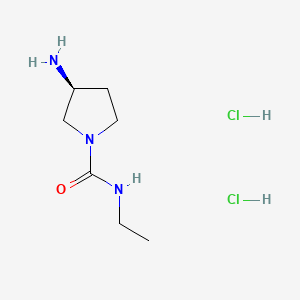
![[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 3-[(methylcarbamoyl)amino]propanoate](/img/structure/B13454736.png)
![[3-(4-CYanooxan-4-yl)phenyl]boronic acid](/img/structure/B13454741.png)
